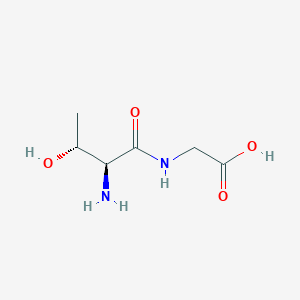
3,3,3-Trifluoro-1-propanol
Vue d'ensemble
Description
3,3,3-Trifluoro-1-propanol is an organic compound with the molecular formula C3H5F3O. It is a colorless liquid that is fully miscible in water and is known for its significant role as an intermediate in various chemical processes. The presence of three fluorine atoms in its structure imparts unique chemical properties, making it valuable in several industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-1-propanol can be synthesized through several methods. One common method involves the reaction of 3,3,3-trifluoropropene with water in the presence of a catalyst. Another method includes the reduction of 3,3,3-trifluoropropanal using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydrolysis of 3,3,3-trifluoropropene. This process typically involves the use of a strong acid or base as a catalyst to facilitate the reaction. The reaction conditions are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,3-Trifluoro-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3,3-trifluoropropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3,3,3-trifluoropropane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 3,3,3-Trifluoropropanoic acid
Reduction: 3,3,3-Trifluoropropane
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3,3-Trifluoro-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity.
Industry: this compound is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoro-1-propanol is largely dependent on its ability to participate in hydrogen bonding and its reactivity due to the presence of the fluorine atoms. The fluorine atoms increase the compound’s electronegativity, making it a strong hydrogen bond acceptor. This property is exploited in various chemical reactions and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
- 1,1,1-Trifluoro-2-propanol
- 3,3,3-Trifluoropropanoic acid
- 3,3,3-Trifluoropropanamine hydrochloride
- 4,4,4-Trifluoro-1-butanol
Comparison: Compared to these similar compounds, 3,3,3-Trifluoro-1-propanol is unique due to its specific structure, which includes a hydroxyl group directly attached to a trifluoromethyl group. This structure imparts distinct reactivity and physical properties, such as higher polarity and the ability to form stronger hydrogen bonds .
Propriétés
IUPAC Name |
3,3,3-trifluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c4-3(5,6)1-2-7/h7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBGBTNNPRCVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65530-60-1 | |
| Record name | Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65530-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30870950 | |
| Record name | 3,3,3-Trifluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2240-88-2, 65530-60-1 | |
| Record name | 3,3,3-Trifluoro-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Trifluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3,3-Trifluoro-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable synthetic route for producing 3,3,3-Trifluoro-1-propanol?
A1: A key method for synthesizing this compound involves using 1,1,1-Trichloro-2,2,2-trifluoroethane and zinc powder. This reaction, conducted in N,N-dimethylformamide, forms a zinc carbenoid intermediate (CF3CCl2ZnCl) that subsequently reacts with aldehydes or α-keto esters. This leads to the formation of 1-substituted 2,2-dichloro-3,3,3-trifluoro-1-propanols. Interestingly, using excess zinc can further drive the reaction towards reductive β-elimination, yielding 1-substituted 2-chloro-3,3,3-trifluoropropenes or 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols, depending on the specific conditions and reagents employed [].
Q2: Can this compound be further functionalized for broader applications?
A2: Yes, this compound can be converted into its corresponding 2-chloromercury derivative, 2-chloromercury-3,3,3-trifluoro-1-propanol. This derivative, along with its ether derivatives, are of interest for electrochemical studies, specifically focusing on their electroreduction properties []. This highlights the potential for using this compound as a building block for more complex fluorinated molecules with tailored properties.
Q3: What spectroscopic data is available for characterizing this compound?
A3: While the provided research doesn't delve into detailed spectroscopic characterization, it does mention the 295 C 3 H 5 F 3 O for this compound []. This information can be valuable for confirming the identity and purity of the synthesized compound. Further spectroscopic analyses, such as NMR and IR spectroscopy, can provide additional structural insights.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)





![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)







